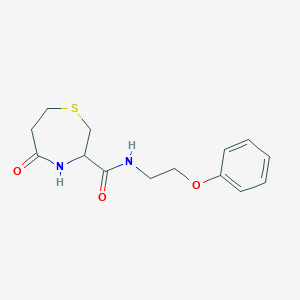
5-oxo-N-(2-phenoxyethyl)-1,4-thiazepane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-oxo-N-(2-phenoxyethyl)-1,4-thiazepane-3-carboxamide” is a complex organic molecule. Based on its name, it likely contains a thiazepane ring (a seven-membered ring with one nitrogen and one sulfur atom), a carboxamide group (a carbonyl group attached to a nitrogen atom), and a phenoxyethyl group (a two-carbon chain attached to a phenyl ring via an oxygen atom). The “5-oxo” indicates a carbonyl group at the 5-position of the thiazepane ring .
Aplicaciones Científicas De Investigación
Orexin Receptor Mechanisms
One study explored the role of orexin-1 receptor mechanisms in compulsive food consumption using various orexin receptor antagonists in a binge eating model in female rats. This research highlights the potential of targeting orexin receptors for treating eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis of Heteroannelated Compounds
Another study presented a convenient synthesis method for novel heteroaryl-fused 3-oxo-1,4-thiazepine-5-carboxamides and 5-oxo-1,4-thiazepine-3-carboxamides. This work demonstrates the versatility of a modified Ugi condensation for synthesizing variously substituted compounds, highlighting the chemical interest in structures related to "5-oxo-N-(2-phenoxyethyl)-1,4-thiazepane-3-carboxamide" (Ilyn et al., 2006).
Antimicrobial and Antihyperglycemic Agents
Research into the antimicrobial activities of compounds featuring thiazolidinedione and thiazepine cores, such as "this compound," has led to the synthesis of various derivatives with potential antibacterial, antifungal, and antihyperglycemic properties. These studies contribute to the ongoing search for new therapeutic agents (Desai et al., 2011; Yanagisawa et al., 2000).
Antiproliferative and Antioxidant Agents
The synthesis and evaluation of oxoquinoline derivatives for their antiproliferative and antioxidant activities offer insights into their potential applications in treating high altitude-related disorders and various cancers. This research underscores the importance of structural modification in developing compounds with enhanced biological activities (Ali et al., 2022).
Propiedades
IUPAC Name |
5-oxo-N-(2-phenoxyethyl)-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-13-6-9-20-10-12(16-13)14(18)15-7-8-19-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSYVRKCRFSLHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2889637.png)
![5-((3,4-Dichlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2889640.png)

![3-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylbenzenesulfonamide](/img/structure/B2889643.png)
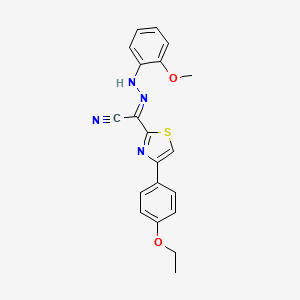

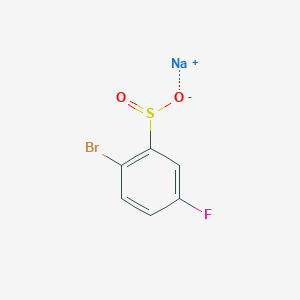
![N-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/no-structure.png)
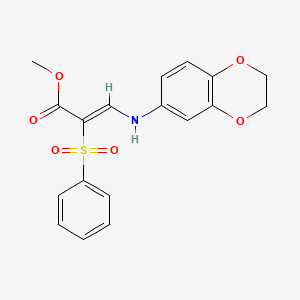
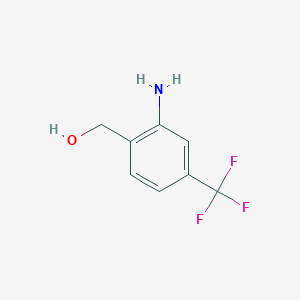
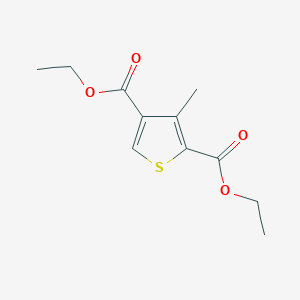
![N-[4-(2-chloropropanoyl)phenyl]butanamide](/img/structure/B2889655.png)


